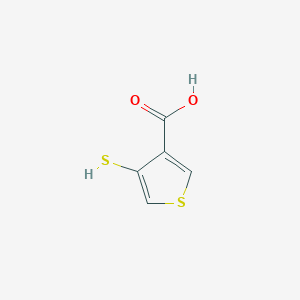
4-Sulfanylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a carboxylic acid group at the 3-position and a sulfanyl group at the 4-position. Thiophene derivatives are known for their wide range of biological and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Sulfanylthiophene-3-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
4-Sulfanylthiophene-3-carboxylic acid and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules and materials.
Biology: Investigated for their potential antimicrobial, antioxidant, and anticancer activities.
Medicine: Explored for their potential use in drug development due to their biological activities.
Mechanism of Action
The mechanism of action of 4-Sulfanylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes or receptors, to exert its effects. The exact mechanism can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Sulfanylthiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the sulfanyl group, which may result in different chemical and biological properties.
Thiophene-3-carboxylic acid: Similar structure but without the sulfanyl group at the 4-position.
2-Aminothiophene derivatives: Contain an amino group instead of a sulfanyl group, leading to different reactivity and applications.
The presence of the sulfanyl group in this compound makes it unique and may contribute to its specific chemical and biological properties.
Properties
CAS No. |
98077-07-7 |
|---|---|
Molecular Formula |
C5H4O2S2 |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
4-sulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4O2S2/c6-5(7)3-1-9-2-4(3)8/h1-2,8H,(H,6,7) |
InChI Key |
ZOQGHNXZLLVLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















